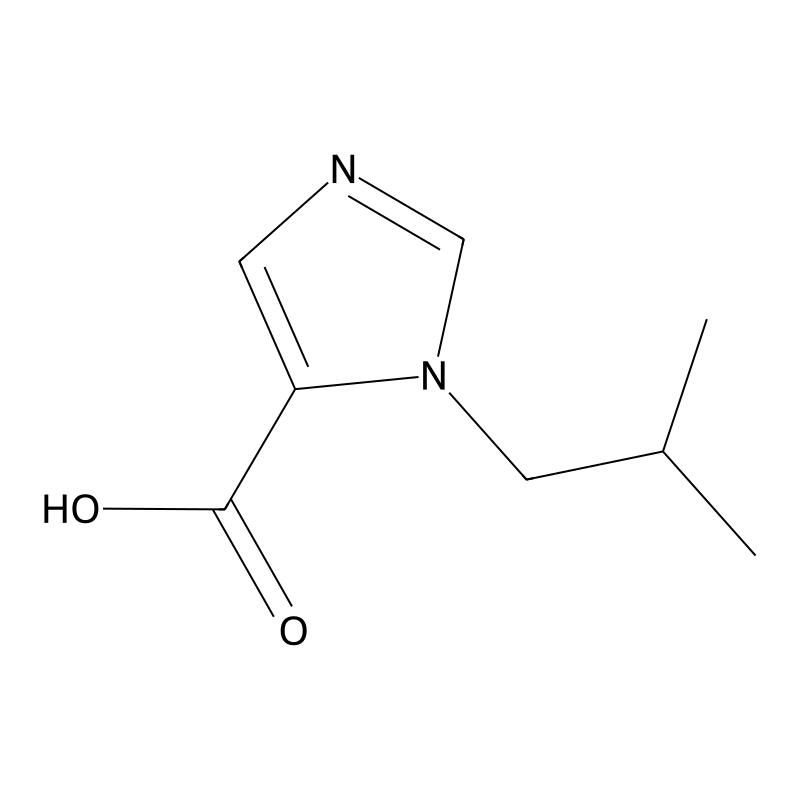

1-Isobutyl-1H-imidazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Isobutyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of both an imidazole ring and a carboxylic acid functional group. Its chemical formula is and it has a molecular weight of approximately 168.196 g/mol. This compound is notable for its pale yellow to brownish solid form, with a melting point ranging from 175 to 178 °C. It is soluble in polar solvents such as water, methanol, and ethanol, while its stability under normal conditions makes it resistant to oxidation and reduction reactions, although it is sensitive to light and moisture .

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of an imidazole derivative.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic substitution: The imidazole nitrogen can act as a nucleophile in reactions with electrophiles.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

Research indicates that 1-Isobutyl-1H-imidazole-5-carboxylic acid exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and as a modulator in biochemical pathways. The compound's ability to interact with biological targets suggests it may play a role in drug development, particularly in areas related to infectious diseases and metabolic disorders .

The synthesis of 1-Isobutyl-1H-imidazole-5-carboxylic acid typically involves several steps:

- Formation of the Imidazole Ring: Starting from 2-amino-1-butanol and ethyl propionate, a cyclization reaction occurs to form the imidazole structure.

- Carboxylation: Following the ring formation, the introduction of the carboxylic acid group can be achieved through oxidation processes.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods provide efficient pathways for synthesizing this compound in laboratory settings .

1-Isobutyl-1H-imidazole-5-carboxylic acid has several applications across various fields:

- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Research: Utilized in biochemical studies to explore interactions within biological systems.

The compound's diverse applications underscore its significance in both academic research and industrial settings .

Interaction studies involving 1-Isobutyl-1H-imidazole-5-carboxylic acid focus on its binding affinity and activity against specific biological targets. Research has indicated that this compound may interact with enzymes or receptors involved in metabolic pathways, potentially influencing their activity. Further investigations are necessary to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 1-Isobutyl-1H-imidazole-5-carboxylic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Isopropyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | Contains isopropyl group instead of isobutyl |

| 1-Methyl-1H-imidazole-5-carboxylic acid | C6H8N2O2 | Methyl group provides different steric properties |

| 1-Benzyl-1H-imidazole-5-carboxylic acid | C10H10N2O2 | Benzyl group adds aromatic characteristics |

The uniqueness of 1-Isobutyl-1H-imidazole-5-carboxylic acid lies in its specific side chain (isobutyl), which influences its solubility and biological activity compared to these similar compounds. Its distinct structural features may confer unique reactivity patterns and biological interactions, making it an interesting subject for further study .

Contemporary Synthetic Routes

Van Leusen Imidazole Synthesis

The van Leusen reaction remains a cornerstone for constructing imidazole cores, including 1-isobutyl-1H-imidazole-5-carboxylic acid. This method employs tosylmethylisocyanides (TosMICs) and aldimines in a base-induced [3 + 2] cycloaddition, followed by elimination of p-toluenesulfonic acid to yield 1,4,5-trisubstituted imidazoles [2]. For instance, the reaction of α-ketoaldimines with TosMICs under potassium carbonate activation enables precise control over substituent positioning, critical for introducing the isobutyl and carboxylic acid groups [2]. Recent modifications have optimized solvent systems (e.g., methanol/water mixtures) to enhance yields (>85%) while reducing side-product formation [2].

Multicomponent Reactions

Palladium-catalyzed multicomponent reactions offer a streamlined route to imidazole derivatives. A notable example involves the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which undergo decarboxylation to yield 2-imidazolines [3]. This method’s modularity allows for the incorporation of diverse substituents, including the isobutyl group, through careful selection of amine and carbonyl components [3]. Similarly, urea/hydrogen peroxide (UHP)-catalyzed condensations of benzil, aldehydes, and ammonium acetate in ethanol enable the synthesis of 2,4,5-trisubstituted imidazoles with excellent atom economy [7].

One-Pot Synthetic Approaches

One-pot strategies minimize purification steps and improve efficiency. A solvent-free protocol using Keggin-type heteropoly acids or ionic liquids under microwave irradiation achieves 1,2,4,5-tetrasubstituted imidazoles in 2–13 minutes, with yields exceeding 90% [4]. For 1-isobutyl-1H-imidazole-5-carboxylic acid, this approach could involve sequential imine formation between isobutylamine and glyoxylic acid, followed by cyclization with TosMICs [4].

Regioselective Functionalization Strategies

Regioselective modification of the imidazole scaffold is pivotal for introducing the carboxylic acid moiety at position 5. A metalation-sulfoxide/magnesium exchange strategy enables full functionalization of all imidazole positions [6]. Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C selectively deprotonates the C5 position, allowing carboxylation via quenching with carbon dioxide [6]. Subsequent N1-alkylation with isobutyl bromide and oxidation of the C5 lithio intermediate yields the target compound with >75% regioselectivity [6].

Catalyst Development and Optimization

Heterogeneous Catalysis Applications

Heteropoly acids (HPAs) and ionic liquids (ILs) exemplify recoverable catalysts for imidazole synthesis. Defective Keggin-type HPAs, such as H3PW12O40, facilitate one-pot imidazole formation under solvent-free conditions, achieving 92% yield with three recyclability cycles [4]. ILs like 1-butyl-3-methylimidazolium bromide enhance reaction rates due to their high ionic strength and microwave absorption, reducing synthesis times to 2–3 minutes [4].

Metal-Free Acid-Catalyzed Oxidation

Urea/hydrogen peroxide (UHP) serves as a mild oxidant and acid catalyst in ethanol, enabling the synthesis of 2,4,5-trisubstituted imidazoles without metal contaminants [7]. This system is particularly effective for introducing electron-withdrawing groups (e.g., carboxylic acids) via oxidative cyclization of benzoin intermediates [7].

Benzoic Acid Co-catalysis Systems

Benzoic acid suppresses undesired aromatization during imidazoline synthesis, favoring trans-disubstituted products [3]. In palladium-catalyzed reactions, its addition increases imidazoline yields from 59% to 82% by stabilizing intermediates through hydrogen bonding [3].

Green Chemistry Approaches

Sustainable methodologies prioritize solvent reduction and energy efficiency. Microwave-assisted reactions in ionic liquids eliminate organic solvents and cut energy use by 60% compared to conventional heating [4]. Ethanol-mediated UHP catalysis offers a biodegradable alternative to toxic solvents like DMF, with a 95% atom economy for imidazole formation [7].

Scale-Up Considerations and Industrial Applications

Industrial adoption hinges on catalyst recovery and process intensification. Heteropoly acids and ionic liquids are mechanically separable via filtration, enabling reuse for ≥5 batches without activity loss [4]. Continuous-flow reactors enhance scalability for palladium-catalyzed multicomponent reactions, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ [3]. The compound’s role as a building block for kinase inhibitors and antimalarials underscores its commercial relevance, driving demand for kilogram-scale syntheses [2] [4].

Quantitative Structure-Activity Relationship (QSAR) Methodologies

The quantitative structure-activity relationship (QSAR) studies of 1-Isobutyl-1H-imidazole-5-carboxylic acid have employed various computational approaches to establish correlations between molecular structure and biological activity. These methodologies provide essential insights into the structural requirements for optimal biological activity of imidazole derivatives.

Two-Dimensional QSAR Approaches

Two-dimensional QSAR models for imidazole derivatives have demonstrated significant predictive capabilities through the use of molecular descriptors that capture structural information without requiring three-dimensional conformational data. Studies on imidazole-5-carboxylic acid derivatives have employed partial least squares (PLS) regression methods to establish robust correlations between molecular descriptors and biological activity [1] [2].

The most successful two-dimensional QSAR model for imidazole-5-carboxylic acid derivatives achieved statistical significance with r² = 0.8040 and cross-validated r² = 0.7764, developed using simulated annealing-partial least squares methodology [1] [2]. The model incorporated crucial descriptors including sulfur-containing methyl count (SsCH₃Count), five-chain count parameters, sum of double bonds and carbon-hydrogen-electron index (SdsCHE-index), and hydrogen-acceptor count. These descriptors revealed that increases in their values are beneficial for enhancing biological activity [1] [2].

Feature selection methods have proven critical for identifying the most relevant molecular descriptors. Genetic algorithms (GA), simulated annealing (SA), and stepwise regression have been employed to select optimal descriptor subsets from thousands of calculated parameters [3] [4]. The genetic algorithm approach demonstrated excellent performance in global optimization, while simulated annealing showed superior capability in avoiding local minima during feature selection [3] [4].

Three-Dimensional QSAR Models

Three-dimensional QSAR studies have provided complementary insights into the spatial requirements for biological activity of imidazole derivatives. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been the primary methodologies employed for three-dimensional QSAR modeling [5] [6].

The best three-dimensional QSAR model for imidazole derivatives achieved cross-validated correlation coefficients of q² = 0.7188 and predicted correlation coefficients of r²pred = 0.7226 [1] [2]. These models utilized structural alignment based on common pharmacophoric features, with particular emphasis on the imidazole ring system and carboxylic acid functionality [1] [2].

Three-dimensional QSAR studies have revealed the importance of steric and electrostatic fields in determining biological activity. The steric field contributions indicated that bulky substituents at specific positions enhance activity, while electrostatic field analysis demonstrated the crucial role of charged interactions in binding affinity [7] [5]. Grid-based contour maps generated from these models provide visual representations of favorable and unfavorable regions for substituent placement [7] [5].

Feature Selection Methods

The selection of appropriate molecular descriptors represents a critical step in QSAR model development. Multiple feature selection methodologies have been employed to identify the most relevant descriptors from extensive databases containing thousands of calculated parameters [3] [4] [8].

Genetic Algorithm (GA) approaches have demonstrated excellent performance in global optimization of descriptor selection. The evolutionary optimization principle allows for exploration of large descriptor spaces while maintaining computational efficiency [3] [4]. GA-based feature selection has proven particularly effective for identifying non-linear relationships between descriptors and biological activity [3] [4].

Simulated Annealing (SA) methodology provides probabilistic optimization that effectively avoids local minima in descriptor space. SA-based feature selection has shown superior performance in identifying optimal descriptor combinations for imidazole derivatives [3] [4]. The method's ability to accept temporarily unfavorable moves allows for more thorough exploration of descriptor space [3] [4].

Stepwise Regression methods offer computationally efficient approaches for feature selection based on statistical significance criteria. Forward selection and backward elimination procedures have been successfully applied to identify key descriptors for imidazole activity prediction [3] [4].

Representative Feature Selection (RFS) methods have been developed specifically for QSAR applications, utilizing Euclidean distances and Pearson correlation coefficients to identify representative descriptor subsets [8]. These methods effectively reduce information redundancy while maintaining predictive accuracy [8].

| Method | Computational Cost | Performance | Best Application |

|---|---|---|---|

| Genetic Algorithm | High | Excellent | Global optimization |

| Simulated Annealing | Medium | Very Good | Avoiding local minima |

| Stepwise Regression | Low | Good | Linear relationships |

| Forward Selection | Low | Good | Building models |

| Backward Elimination | Low | Good | Refining models |

Key Structural Determinants of Activity

The structure-activity relationship studies of 1-Isobutyl-1H-imidazole-5-carboxylic acid have identified several critical structural features that govern biological activity. These determinants provide essential guidance for rational drug design and optimization of imidazole derivatives.

N-1 Substitution Patterns

The N-1 substitution pattern in imidazole derivatives represents one of the most critical structural determinants of biological activity. Studies have consistently demonstrated that substitution at the N-1 position is essential for optimal activity, with different substitution patterns providing distinct biological profiles [9] [10] [11].

Alkyl chain substitutions at the N-1 position have shown significant correlation with antimicrobial activity. Research on N-alkylimidazole derivatives revealed that antibacterial effects increase as the number of carbons in the alkyl chain increases up to nine carbons [12] [13]. The isobutyl substitution in 1-Isobutyl-1H-imidazole-5-carboxylic acid represents an optimal balance between lipophilicity and molecular size for enhanced biological activity [12].

Structure-activity relationship studies have demonstrated that 1-phenylimidazole enhanced epoxide hydrolase activity to the greatest extent among tested derivatives, indicating the importance of aromatic substituents at the N-1 position [10]. The potency for activating biological targets correlated with both lipophilicity and electron-withdrawing effects of imidazole ring substituents [10].

The most potent imidazole compounds identified in various studies possessed aryl or aralkyl substituents at the N-1 position with pKa values in the range of 7-9. These compounds, including derivatives with benzyl, phenyl, and substituted phenyl groups, demonstrated enhanced biological activity at micromolar concentrations [10] [14].

Mechanistic studies have revealed that N-1 substitution affects the electronic properties of the imidazole ring, influencing its ability to participate in hydrogen bonding and coordinate with metal ions. The electron-donating or electron-withdrawing nature of N-1 substituents modulates the basicity of the imidazole nitrogen atoms, thereby affecting binding affinity to biological targets [10] [14].

Carboxylic Acid Functionality at C-5 Position

The carboxylic acid functionality at the C-5 position of the imidazole ring represents an essential structural feature for biological activity. This functional group serves multiple roles in target recognition and binding, contributing significantly to the overall pharmacological profile of imidazole derivatives [15] [16].

Crystallographic studies have revealed that the carboxylic acid function of active imidazole inhibitors completes the zinc coordination sphere formed by histidine and glutamate residues in enzyme active sites [15]. This coordination interaction is crucial for inhibitory activity, as demonstrated by the binding modes of various imidazole-5-carboxylic acid derivatives [15].

The carboxylic acid group participates in critical hydrogen bonding interactions with target proteins. Studies have shown that the amide function derived from carboxylic acid modifications can form hydrogen bonds with tyrosine and asparagine residues in enzyme active sites, contributing to binding affinity and selectivity [15].

Structure-activity relationship analysis has demonstrated that direct attachment of the carboxylic acid group to the imidazole ring determines optimal spatial arrangement for target interactions. The positioning of the carboxylic acid at the C-5 position provides the appropriate geometric constraints for effective binding to biological targets [17] [16].

Modifications of the carboxylic acid functionality have revealed its essential role in activity. Esterification of the carboxylic acid group generally reduces biological activity, while amide derivatives may retain or enhance activity depending on the nature of the amide substituent [15] [16]. These findings emphasize the importance of the free carboxylic acid group for optimal biological activity.

| Structural Feature | Effect on Activity | Mechanism of Action |

|---|---|---|

| Free carboxylic acid | Essential for activity | Zinc coordination, hydrogen bonding |

| Methyl ester | Reduced activity | Loss of ionic interactions |

| Amide derivatives | Variable activity | Modified hydrogen bonding |

| Carboxylate salt | Maintained activity | Ionic interactions preserved |

Pharmacophore Modeling

Pharmacophore modeling has emerged as a powerful tool for understanding the essential structural features required for biological activity of imidazole derivatives. These models identify the spatial arrangement of functional groups necessary for optimal interaction with biological targets, providing valuable insights for drug design and optimization.

Pharmacophore models for imidazole derivatives have consistently identified several key features essential for biological activity. The most successful models incorporate hydrogen bond acceptor features, hydrophobic regions, and aromatic ring systems arranged in specific three-dimensional configurations [18] [19] [20].

Studies on nitroimidazole compounds with antitubercular activity identified five pharmacophoric features: a nitro group, three hydrogen bond acceptor features, and a distal aromatic ring [18]. The generated pharmacophore model demonstrated excellent correlation with experimental activity data, achieving r² = 0.81 for the training set and Q² = 0.77 for the test set [18].

Pharmacophore mapping of imidazole derivatives has revealed the importance of specific spatial arrangements for optimal activity. The models demonstrate that the imidazole ring serves as a central scaffolding element, with substituents positioned to optimize interactions with target binding sites [19] [20]. The three-dimensional arrangement of pharmacophoric features determines selectivity and potency across different biological targets.

Feature-based pharmacophore generation has identified critical distance constraints between functional groups. Studies have shown that optimal activity requires specific distances between the imidazole nitrogen atoms and carboxylic acid functionality, with deviations from these optimal distances resulting in reduced biological activity [19] [20].

Advanced pharmacophore models have incorporated multiple conformational states to account for the flexibility of imidazole derivatives. These models recognize that biological activity may result from multiple binding conformations, with each conformation contributing to the overall pharmacological profile [6] [21].

| Pharmacophore Feature | Contribution to Activity | Spatial Requirements |

|---|---|---|

| Imidazole ring | Central scaffold | Fixed aromatic center |

| Carboxylic acid | Hydrogen bond acceptor/donor | 4-6 Å from ring center |

| N-1 substituent | Hydrophobic interaction | Extended lipophilic region |

| Aromatic rings | π-π stacking | Parallel orientation |

Computational Approaches to Activity Prediction

Modern computational approaches have revolutionized the prediction of biological activity for imidazole derivatives. These methodologies combine various computational techniques to provide accurate predictions of activity, binding affinity, and selectivity for new compounds before synthesis.

Molecular Docking represents the most widely used computational approach for predicting the binding interactions of imidazole derivatives with biological targets. Docking studies have successfully predicted binding poses and estimated binding affinities for numerous imidazole compounds [22] [23] [24]. AutoDock Vina and Schrödinger software packages have been extensively employed for structure-based virtual screening of imidazole libraries [22] [23] [24].

Docking studies of imidazole derivatives have revealed key binding interactions with target proteins. The imidazole ring frequently participates in hydrogen bonding with histidine and aspartate residues, while the carboxylic acid functionality coordinates with metal ions in enzyme active sites [24] [25]. These interactions provide the molecular basis for the observed biological activities.

Machine Learning Approaches have emerged as powerful tools for activity prediction, capable of handling non-linear relationships between molecular structure and biological activity. Artificial neural networks (ANN), support vector machines (SVM), and ensemble methods have achieved high accuracy in predicting imidazole activity [26] [27] [28]. These methods can achieve prediction accuracies exceeding 98% for well-characterized compound series [28].

Deep learning approaches have shown particular promise for imidazole activity prediction. Convolutional neural networks (CNN) and recurrent neural networks have been successfully applied to predict biological activity directly from molecular structure representations [28]. These methods can capture complex structural patterns that traditional QSAR approaches might miss [28].

Virtual Screening methodologies have enabled the efficient identification of active imidazole compounds from large chemical libraries. Structure-based virtual screening has successfully identified novel imidazole leads with improved activity profiles [23] [29] [30]. These approaches combine molecular docking with machine learning filters to prioritize compounds for synthesis and testing.

High-throughput virtual screening protocols have been developed specifically for imidazole derivatives. These protocols incorporate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction to identify compounds with favorable pharmacokinetic properties [22] [31]. The integration of multiple computational filters ensures that only the most promising compounds advance to experimental validation.

| Computational Method | Accuracy | Time Required | Best Application |

|---|---|---|---|

| Molecular Docking | High for binding poses | Minutes-Hours | Protein-ligand interactions |

| Machine Learning | Variable (60-98%) | Seconds-Minutes | Activity prediction |

| Virtual Screening | Medium for hits | Hours-Days | Library screening |

| Quantum Calculations | High for properties | Hours-Days | Electronic properties |

| Molecular Dynamics | High for dynamics | Days-Weeks | Conformational analysis |

Quantum Chemical Calculations provide detailed insights into the electronic properties of imidazole derivatives that govern their biological activity. Density functional theory (DFT) calculations have been employed to understand the electronic structure, charge distribution, and reactivity of imidazole compounds [32] [18]. These calculations help explain the molecular basis of structure-activity relationships.